molecular formula C10H8N4O2S B5360559 5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine

5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine

Cat. No. B5360559
M. Wt: 248.26 g/mol
InChI Key: DNNGSBJELCTEJW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine, also known as NTA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. NTA belongs to the class of thiadiazole derivatives that possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, studies suggest that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the activation of nuclear factor-kappa B. Furthermore, this compound exhibits antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not cause any significant adverse effects on normal cells. However, further studies are required to determine the long-term effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine is its broad range of biological activities, making it a potential candidate for the development of novel therapeutics. Moreover, this compound exhibits low toxicity, which makes it a safer alternative to traditional chemotherapeutic agents. However, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. Furthermore, the exact mechanism of action of this compound is not fully understood, which limits its potential applications.

Future Directions

There is still much to be explored regarding the potential applications of 5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine. Future research should focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Moreover, studies should be conducted to determine the long-term effects of this compound on the human body. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its toxicity. Finally, further studies should be conducted to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising compound that exhibits a wide range of biological activities. Its potential applications in various fields make it an attractive candidate for further research. However, more studies are required to fully understand the mechanism of action of this compound and its long-term effects on the human body. The development of novel drug delivery systems and the exploration of its potential applications in other fields could further enhance its therapeutic potential.

Synthesis Methods

The synthesis of 5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, followed by the addition of acetic anhydride and glacial acetic acid. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications. It exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound also possesses potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Moreover, this compound has shown promising antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

5-[(E)-2-(3-nitrophenyl)ethenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S/c11-10-13-12-9(17-10)5-4-7-2-1-3-8(6-7)14(15)16/h1-6H,(H2,11,13)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNGSBJELCTEJW-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202033
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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